5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole
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Overview
Description
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole is a heterocyclic organic compound with the molecular formula C19H33N. It is characterized by a pyrrole ring, which is a five-membered ring containing one nitrogen atom, and two long alkyl chains attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-hexenylamine with 2-nonyl-2-bromoacetate in the presence of a base, followed by cyclization to form the pyrrole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds in the alkyl chains to single bonds.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alkyl chains
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis . Additionally, its hydrophobic alkyl chains allow it to interact with lipid membranes, potentially disrupting membrane integrity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Hex-5-enyl-5-non-8-enyl-4,5-dihydro-3H-pyrrole
- 2-(1-Hex-5-enyl)-5-(1-non-8-enyl)-pyrroline
- 2-Hex-5-enyl-5-non-8-enyl-3,4-dihydro-2H-pyrrole
Uniqueness
5-Hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. The presence of both hexenyl and nonyl groups provides a combination of hydrophobic and reactive sites, making it versatile for various applications .
Properties
Molecular Formula |
C19H35N |
---|---|
Molecular Weight |
277.5 g/mol |
IUPAC Name |
5-hex-5-enyl-2-nonyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C19H35N/c1-3-5-7-9-10-11-13-15-19-17-16-18(20-19)14-12-8-6-4-2/h4,19H,2-3,5-17H2,1H3 |
InChI Key |
NNAFMHTUNBLVDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCC(=N1)CCCCC=C |
Origin of Product |
United States |
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